molecular formula C11H20N2O2 B1434659 tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638744-35-0

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B1434659
CAS No.: 1638744-35-0
M. Wt: 212.29 g/mol
InChI Key: FNODMLLSUDSGEV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₁H₂₀N₂O₂
Molecular Weight: 212.29 g/mol
CAS Number: 1638744-35-0
Key Features:

  • A spirocyclic compound with a bicyclic framework (5-azaspiro[2.4]heptane).
  • Contains a tert-butyl carbamate (Boc) protecting group at the 5-position and a primary amine at the 7S configuration.
  • Critical intermediate in synthesizing sitafloxacin, a fluoroquinolone antibiotic .
  • High purity (≥97%) and stability at room temperature .

Properties

IUPAC Name

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMLLSUDSGEV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131024
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-35-0
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Spirocyclic Core

  • The spirocyclic framework, consisting of a seven-membered ring fused to a five-membered nitrogen-containing ring, is constructed through intramolecular cyclization.
  • Precursors such as ketones or aldehydes with appropriate amine functionalities undergo cyclization facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • This step is crucial for establishing the rigid spirocyclic structure that imparts biological activity and stability.

Introduction of the Amino Group

  • The amino group at the 7-position is introduced via nucleophilic substitution reactions.
  • Typical reagents include ammonia or alkylamines, reacting with the spirocyclic intermediate under controlled conditions.
  • Protection of the amino group is often achieved by forming tert-butoxycarbonyl (Boc) derivatives to prevent side reactions in subsequent steps.

Protection of the Carboxyl Group

  • The carboxyl group is protected as a tert-butyl ester to enhance solubility and stability.
  • This is commonly done by esterification with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid.
  • The tert-butyl ester group is stable under many reaction conditions but can be removed selectively when needed.

Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis

A prominent method for preparing the compound with high enantiomeric purity involves asymmetric hydrogenation:

  • Catalyst : Chiral ruthenium complexes, such as Ru-BINAP or [RuCl(benzene)(S)-SunPhos]Cl, are employed.
  • Reaction Conditions : Hydrogenation is performed under hydrogen pressure (5–50 bar) in polar solvents like methanol or ethanol at temperatures between 25–60°C.
  • Outcome : This method achieves enantiomeric excess values up to 98.7%, ensuring the (7S) configuration is predominant.
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride are also used in other reduction steps but typically yield lower ee values without chiral catalysts.

This catalytic approach is scalable and suitable for industrial production, offering efficient synthesis with high stereocontrol.

Industrial Scale Production Considerations

  • Continuous flow reactors and automated synthesis systems are adopted to enhance reproducibility and throughput.
  • Purification techniques such as crystallization, distillation, and chromatography are integrated to achieve >97% purity.
  • An inert atmosphere (nitrogen or argon) is maintained during synthesis to prevent oxidation of sensitive amine groups.
  • Anhydrous conditions are critical throughout the process to avoid hydrolysis or side reactions.

Analytical Methods for Quality Control

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm and liquid chromatography-mass spectrometry (LC-MS) are standard.
  • Structural Confirmation : Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy in solvents like DMSO-d₆ or CDCl₃, and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups.
  • Enantiomeric Excess : Chiral HPLC is utilized to confirm stereochemical purity.
  • Crystallography : Single-crystal X-ray diffraction provides detailed structural information, including absolute configuration and torsion angles of the spirocyclic core.

Summary Data Table of Key Synthetic Parameters

Step Reagents/Conditions Notes
Spirocyclic core formation Ketone/aldehyde + amine, NaH or KOtBu, THF Strong base facilitates cyclization
Amino group introduction Ammonia or alkylamine, nucleophilic substitution Amino group often Boc-protected
Carboxyl group protection tert-Butyl alcohol, acid catalyst (H₂SO₄) Forms tert-butyl ester for stability
Asymmetric hydrogenation Ru-BINAP or Ru-SunPhos catalyst, H₂ (5–50 bar) Achieves up to 98.7% ee, polar solvents
Reduction NaBH₄ or LiAlH₄ Used in non-enantioselective steps
Purification Crystallization, chromatography Ensures >97% purity

Research Findings and Optimization Strategies

  • Enantiomeric Excess Improvement : Screening various chiral catalysts (Ru, Rh, Ir complexes) and ligands (BINAP, SunPhos) combined with solvent optimization (polar aprotic solvents like THF) and temperature control (0–25°C) enhances stereoselectivity.
  • Scalability : Transitioning from batch to continuous flow synthesis improves yield and reproducibility.
  • Structural Studies : Advanced NMR techniques (2D HSQC, HMBC) and variable-temperature NMR resolve conformational dynamics and confirm spirocyclic integrity.
  • Application-Oriented Synthesis : Tailoring protecting groups and reaction conditions to facilitate downstream pharmaceutical synthesis, e.g., in antiviral agents like Ledipasvir.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through established organic chemistry techniques, often involving the formation of spirocyclic structures which are crucial for the biological activity of many pharmaceuticals. Its unique spiro structure contributes to its interaction with various biological targets.

Protein Degradation

Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate serves as a key component in the design of protein degraders , which are innovative therapeutic agents that selectively target and eliminate specific proteins within cells. This approach is gaining traction in drug discovery for diseases where traditional small molecules are ineffective.

Case Study: PROTACs Development

In recent studies, the compound has been utilized as part of PROTAC (Proteolysis Targeting Chimeras) technology, which harnesses the ubiquitin-proteasome system to degrade unwanted proteins. The incorporation of this azaspiro compound into PROTACs has shown promising results in preclinical models for treating cancer and neurodegenerative diseases .

Neuroscience Research

The compound's structural features make it a candidate for exploring neuropharmacological effects. Its ability to cross the blood-brain barrier allows researchers to investigate its potential as a treatment for neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of azaspiro compounds exhibit neuroprotective effects against excitotoxicity in neuronal cells, suggesting potential applications in developing therapies for conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.

Summary Table of Applications

Application AreaDescriptionReferences
Protein DegradationKey component in PROTAC technology for targeted protein degradation
Neuroscience ResearchPotential treatment for neurological disorders; neuroprotective effects
Antimicrobial ActivityPreliminary evidence suggests antimicrobial propertiesN/A

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic core can provide structural stability. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 5-Position

tert-Butyl (S)-(5-Benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Molecular Formula : C₁₉H₂₆N₂O₂
  • CAS : Multiple (e.g., 2155805-89-1) .
  • Key Differences: 5-Benzyl substitution instead of hydrogen. Increased molecular weight (275.21 g/mol as dihydrochloride salt ). Requires hydrogenolysis for deprotection, unlike the acid-labile Boc group in the target compound .
Benzyl 7-Amino-5-azaspiro[2.4]heptane-5-carboxylate HCl
  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • CAS : 2173991-94-9 .
  • Key Differences :
    • Benzyl ester instead of tert-butyl carbamate.
    • Hydrochloride salt improves aqueous solubility but may reduce stability under basic conditions.
    • Benzyl esters are cleaved via catalytic hydrogenation, offering orthogonal protection strategies .

Heteroatom Replacement in the Spirocyclic Core

tert-Butyl 1-Oxa-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃
  • CAS : 301226-25-5 .
  • Key Differences :
    • Oxygen atom replaces a carbon in the spirocyclic ring (1-oxa substitution).
    • Reduced molecular weight (199.25 g/mol) and basicity (ether vs. amine).
    • Likely inferior biological activity due to loss of hydrogen-bonding capability .

Stereochemical Variants

tert-Butyl (7R)-7-Amino-5-azaspiro[2.4]heptane-5-carboxylate
  • CAS : 1638744-92-9 .
  • Key Differences :
    • 7R configuration instead of 7S.
    • Enantiomers often exhibit divergent biological activities; the (7S) form is essential for sitafloxacin’s antibacterial efficacy .

Functional Group Modifications at the 7-Position

tert-Butyl N-[(7S)-7-Methyl-5-azaspiro[2.4]heptan-7-yl]carbamate
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • CAS : 915302-90-8 .
  • Key Differences: Methyl group at the 7-position introduces steric hindrance. Potential impact on binding to bacterial DNA gyrase targets .
tert-Butyl (7S)-7-Formyl-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃
  • Purity : 95% .
  • Key Differences :
    • Aldehyde group replaces the primary amine.
    • Serves as a synthetic precursor for further derivatization (e.g., reductive amination) .

Salt Forms and Derivatives

(S)-7-Amino-5-Benzyl-5-azaspiro[2.4]heptane Dihydrochloride
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • CAS : 2155805-89-1 .
  • Key Differences :
    • Dihydrochloride salt enhances solubility but requires controlled storage conditions.
    • Benzyl group at 5-position may confer resistance to enzymatic degradation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature Application/Note
Target Compound C₁₁H₂₀N₂O₂ 212.29 1638744-35-0 7S-amino, Boc-protected Sitafloxacin intermediate
5-Benzyl analog (dihydrochloride) C₁₃H₂₀Cl₂N₂ 275.21 2155805-89-1 5-Benzyl, dihydrochloride salt Potential antibiotic intermediate
1-Oxa variant C₁₀H₁₇NO₃ 199.25 301226-25-5 Oxygen in spiro ring Structural studies
(7R)-Enantiomer C₁₁H₂₀N₂O₂ 212.29 1638744-92-9 7R configuration Inactive enantiomer
7-Methyl analog C₁₂H₂₂N₂O₂ 226.32 915302-90-8 7-Methyl substitution Steric effect studies

Research Findings and Implications

  • Stereochemical Specificity : The (7S) configuration is critical for antimicrobial activity in sitafloxacin, as the (7R) enantiomer shows reduced efficacy .
  • Protection Group Strategy: Boc protection offers stability and ease of removal under acidic conditions, whereas benzyl groups require hydrogenolysis .
  • Lipophilicity vs. Solubility : Benzyl-substituted analogs (e.g., ) enhance lipophilicity but may require salt forms (e.g., HCl) for improved bioavailability .
  • Structural Rigidity: The spirocyclic core confers conformational restraint, optimizing target binding in quinolone antibiotics .

Biological Activity

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, with CAS number 1638744-35-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of antibacterial agents. This article explores its biological activity, synthesis, pharmacokinetics, and case studies demonstrating its efficacy.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic structure that is integral to its biological activity.

Antibacterial Properties

Research indicates that this compound serves as an important intermediate in the synthesis of sitafloxacin, a broad-spectrum quinolone antibiotic. Sitafloxacin is noted for its effectiveness against various bacterial strains, including multidrug-resistant organisms.

  • Mechanism of Action : The compound exhibits its antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
  • In Vitro Studies : Studies have demonstrated that derivatives of this compound show enhanced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains resistant to fluoroquinolones .
  • In Vivo Efficacy : In experimental models, compounds derived from this compound have shown significant efficacy in treating infections caused by resistant strains of Streptococcus pneumoniae in murine pneumonia models .
Bacterial Strain Activity Reference
MRSAEffective
Streptococcus pneumoniaeEffective
Escherichia coliModerate

Pharmacokinetics

The pharmacokinetic profile of sitafloxacin indicates that it is well absorbed when administered orally, with a bioavailability exceeding 70%. This characteristic enhances the therapeutic potential of compounds derived from this compound for systemic infections .

Distribution

The compound demonstrates extensive tissue distribution, with higher concentrations found in tissues compared to serum levels, which is advantageous for targeting localized infections.

Case Study 1: Efficacy Against Multi-drug Resistant Infections

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of sitafloxacin in treating complicated urinary tract infections caused by resistant strains. The results indicated a favorable outcome with significant reduction in bacterial load within 48 hours of treatment .

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study assessed the absorption and distribution of sitafloxacin in healthy volunteers. The findings revealed rapid absorption and peak plasma concentrations achieved within 1–2 hours post-administration, supporting the potential for effective oral therapy against resistant bacterial infections .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate with high enantiomeric purity?

  • Methodological Answer : Asymmetric iridium-catalyzed amination under standard conditions (70°C in DMF) achieves high enantiomeric excess (95% ee) and yield (98%) for structurally related spirocyclic carbamates. This method uses allyl acetate and Boc-protected intermediates, followed by silica gel chromatography (hexane:EtOAc gradients) for purification . Alternative strategies include LiAlH4-mediated reductions of sulfinyl precursors, yielding enantiopure products (e.g., 85–92% yields for diazaspiro analogs) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., spiro junction signals at δ 3.2–4.5 ppm and quaternary carbons near 100–110 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ = 213.16 for C11H20N2O2) .
  • HPLC with chiral columns : Determines enantiomeric excess (e.g., 95% ee using Chiralpak AD-H) .
  • FTIR : Confirms carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) .

Q. What protecting group strategies are effective for the amino group during derivatization?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal via TFA. Evidence from spirocyclic analogs shows Boc protection retains stereochemical integrity during ring-closing reactions .

Q. How should researchers optimize silica gel chromatography for purification?

  • Methodological Answer : Use gradients of hexane:EtOAc (e.g., 20:1 → 10:1) to resolve polar intermediates. TLC (Rf = 0.29 in 4:1 hexane:EtOAc) guides fraction collection .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : X-ray crystallography (e.g., P21/c space group, torsion angles <5°) reveals constrained spiro geometry, increasing ring strain and directing regioselectivity in nucleophilic attacks. Steric hindrance at the spiro junction limits access to axial positions, favoring equatorial substitutions .

Q. What computational approaches resolve discrepancies in conformational dynamics predictions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) align with crystallographic data to model puckering modes and energy barriers. Discrepancies between computed and experimental NMR shifts (e.g., Δδ < 0.2 ppm) highlight the need for solvent correction in simulations .

Q. How do structural variations (e.g., azaspiro ring size) impact biological or catalytic activity?

  • Methodological Answer : Comparative studies of 5-azaspiro[2.4]heptane vs. 6-azaspiro[3.4]octane analogs show altered hydrogen-bonding capacity and steric profiles. For example, smaller rings enhance rigidity, improving binding affinity in enzyme inhibition assays .

Q. Why do enantiomeric excess values vary under similar catalytic conditions?

  • Methodological Answer : Catalyst loading (e.g., 2–5 mol% Ir), solvent polarity (DMF vs. THF), and temperature gradients (±5°C) critically impact ee. Kinetic resolution during workup (e.g., acidic quenching) may also skew results, necessitating strict process control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.